molecular formula C4H8BrF B1265377 1-Bromo-4-fluorobutane CAS No. 462-72-6

1-Bromo-4-fluorobutane

Cat. No. B1265377
CAS RN: 462-72-6
M. Wt: 155.01 g/mol
InChI Key: WMCUHRDQSHQNRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-4-fluorobutane and similar compounds involves multiple steps, starting from basic organohalide or alcohol precursors. For instance, 1-bromobutane can be synthesized from n-butyl alcohol using red phosphorus and liquid bromine with sulfuric acid as a catalyst, indicating a general approach that might be adaptable for 1-Bromo-4-fluorobutane synthesis under optimized conditions (Jun, 2012). The synthesis involves carefully controlled reaction conditions to achieve high yields and product purity.

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluorobutane is characterized by its halogen atoms' positioning, which significantly affects its physical and chemical properties. Studies on related molecules, such as 4-fluorobutan-1-ol, have revealed insights into the conformational composition and molecular structures of halogenated butanes, which are essential for understanding 1-Bromo-4-fluorobutane's reactivity and interactions (Trætteberg et al., 2001).

Chemical Reactions and Properties

1-Bromo-4-fluorobutane participates in various chemical reactions, including nucleophilic substitutions and elimination reactions. The presence of bromine allows for reactions that can lead to the formation of new carbon-heteroatom bonds or the introduction of functional groups into the molecule. For example, the reactivity of bromo- and chloro-substituted perfluoroalkylether compounds under specific conditions can provide insights into the types of chemical transformations 1-Bromo-4-fluorobutane might undergo (Ito et al., 1979).

Physical Properties Analysis

The physical properties of 1-Bromo-4-fluorobutane, such as boiling point, density, and solubility, are influenced by its molecular structure. The presence of both bromine and fluorine atoms contributes to its polarity, boiling point, and solubility in organic solvents. Although specific data on 1-Bromo-4-fluorobutane was not found, studies on similar halogenated compounds provide valuable information on how these atoms affect physical properties.

Chemical Properties Analysis

The chemical properties of 1-Bromo-4-fluorobutane, including its reactivity towards nucleophiles and electrophiles, are pivotal for its application in organic synthesis. The bromo and fluoro groups present distinct reactivity patterns, which can be exploited in various chemical reactions to synthesize a wide range of organic compounds. The literature on closely related chemicals, like the reaction of bromo(chloro)-1,2-epoxyheptafluorobutanes with alcohols, offers insights into the potential chemical behaviors of 1-Bromo-4-fluorobutane (Filyakova et al., 2006).

Scientific Research Applications

Application 1: Synthesis of Fluoroalkyl Pyrrolopyrimidines

  • Summary of the Application : 1-Bromo-4-fluorobutane is used in the synthesis of fluoroalkyl pyrrolopyrimidines . These compounds are a class of organic molecules that have potential applications in medicinal chemistry.

Application 2: Synthesis of Fluoroalkyl Pyrrolopyrimidines

  • Summary of the Application : 1-Bromo-4-fluorobutane is used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines . These compounds are a class of organic molecules that have potential applications in medicinal chemistry.

Application 3: Synthesis of 1-Azido-4-fluorobutane

  • Summary of the Application : 1-Bromo-4-fluorobutane can be used in the synthesis of 1-azido-4-fluorobutane . This compound is a useful building block in organic synthesis.

Application 4: Synthesis of 4-[2-(4-fluorobutoxy)ethyl][bis(4-methoxymethoxyphenyl)methylene]cyclohexane

  • Summary of the Application : 1-Bromo-4-fluorobutane can be used in the synthesis of 4-[2-(4-fluorobutoxy)ethyl][bis(4-methoxymethoxyphenyl)methylene]cyclohexane . This compound is a useful building block in organic synthesis.

Application 5: Synthesis of Monofluoro Quaternary Ammonium Bromide

  • Summary of the Application : 1-Bromo-4-fluorobutane can be used in the synthesis of monofluoro quaternary ammonium bromide . This compound is a useful building block in organic synthesis.

Safety And Hazards

1-Bromo-4-fluorobutane is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation89.


Future Directions

1-Bromo-4-fluorobutane is a valuable building block in chemical synthesis. Its future directions could involve its use in the synthesis of more complex organic compounds1031112.


Please note that this information is based on available resources and may not include the most recent findings or developments.


properties

IUPAC Name

1-bromo-4-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrF/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCUHRDQSHQNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196767
Record name Butane, 1-bromo-4-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluorobutane

CAS RN

462-72-6
Record name 1-Bromo-4-fluorobutane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-bromo-4-fluoro-
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Record name Butane, 1-bromo-4-fluoro-
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Record name 1-Bromo-4-fluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
MF Mady, MA Kelland - Energy & fuels, 2013 - ACS Publications
… In a round-bottom flask equipped with a magnetic stirring bar were placed 1.3 mol equiv of 1-bromo-4-fluorobutane and 1.0 mol equiv of tri-n-pentylamine. The reaction mixture was …
Number of citations: 28 pubs.acs.org
K Gao, N Yoshikai - Journal of the American Chemical Society, 2013 - ACS Publications
… (13) The C–F and C–Cl bonds remained intact in the reaction of 1-bromo-4-fluorobutane and 1-bromo-4-chlorobutane, respectively (entries 6 and 7). The chemoselectivity in the latter …
Number of citations: 173 pubs.acs.org
A Kinoshita, M Higashino, Y Aratani, A Kakuuchi… - Bioorganic & Medicinal …, 2016 - Elsevier
… Regarding preparation of phosphonate 23, at first carboxylic acid 21 was α-alkylated with 1-bromo-4-fluorobutane to prepare 22. Carboxylic acid 22 was converted into the …
Number of citations: 3 www.sciencedirect.com
S Mavel, N Meheux, D Guilloteau, P Emond - Bioorganic & medicinal …, 2010 - Elsevier
… The mixture was stirred at room temperature for 10 min and then was added 1-bromo-2-fluoroethane or 1-bromo-4-fluorobutane (0.4 mmol). The mixture was stirred at reflux for 4 h. The …
Number of citations: 14 www.sciencedirect.com
P Limpachayaporn, M Schäfers, O Schober… - Bioorganic & medicinal …, 2013 - Elsevier
… The incorporation of these substituents was performed using 1-bromobutane or 1-bromo-4-fluorobutane in DMF in the presence of Cs 2 CO 3 . The advantages of microwave irradiation …
Number of citations: 27 www.sciencedirect.com
A Testa, S Dall'Angelo, M Mingarelli, A Augello… - Bioorganic & Medicinal …, 2017 - Elsevier
… Compounds 2a–c were then reacted with 1-azido-4-fluorobutane (obtained in turn from 1-bromo-4-fluorobutane and sodium azide in DMF) in the copper-mediated alkyne–azide …
Number of citations: 19 www.sciencedirect.com
AD Carl, RL Grimm - Langmuir, 2019 - ACS Publications
… 1 mL of DMF, 1.1 mmol of DBU, and 1.8 mmol of BuOH to submerge each ∼0.3 cm 2 sample of 2a and 2b for 3–4 h at RT, after which we added 0.18 μmol of 1-bromo-4-fluorobutane, …
Number of citations: 7 pubs.acs.org
L Martarello, CD Kilts, T Ely, MJ Owens… - Nuclear medicine and …, 2001 - Elsevier
… The secondary amine was then coupled with the 1-bromo-4-fluorobutane using sodium hydride in DMF to afford the desired compound FBPPA (4) in low yield. The corresponding …
Number of citations: 30 www.sciencedirect.com
MS Rahman, T Wolter, A Tripathi, NL Abbott… - Liquid …, 2022 - Taylor & Francis
… g (n = 9, F9ONB) and 10 h (n = 10, F10ONB) were all prepared by direct alkylation of 4-hydroxy-4’-nitrobiphenyl via S N 2 reaction using commercially available 1-bromo-4-fluorobutane …
Number of citations: 1 www.tandfonline.com
A Hussamadin - 2021 - diva-portal.org
… Proposed mechanism for the N-alkylation of an indazole with 1-bromo-4-fluorobutane as … 1-bromo-4-fluorobutane (1.3 equiv, 994 mg, 6.4 mmol) was added and the mixture was stirred …
Number of citations: 0 www.diva-portal.org

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